2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Overview
Description
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is an organic compound with the molecular formula C4H6F3NO2. It is a derivative of alanine, where the methyl group is substituted with a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid can be achieved through several methods. One common method involves the reaction of L-alanine with trifluoroacetic anhydride to form 3,3,3-trifluoro-2-methyl-N-(trifluoroacetyl)-alanine, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids or derivatives.
Scientific Research Applications
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to active sites, thereby modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2,2-dimethylpropionic acid: Similar in structure but lacks the amino group.
2-Amino-3,3,3-trifluoro-2-methylbutanoic acid: Similar but with an additional carbon in the backbone.
Uniqueness
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group significantly enhances the compound’s electron-withdrawing capability, making it a valuable tool in various chemical and biological applications.
Properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQBFDPQDFDHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907260 | |
Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-23-1, 55601-02-0, 102210-02-6 | |
Record name | 3,3,3-Trifluoro-2-methylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoro-2-aminoisobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055601020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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